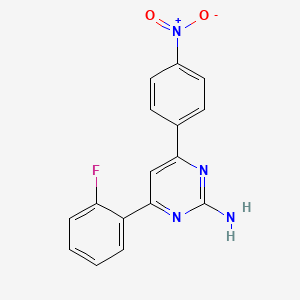
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (NPNPA) is an important organic compound used in a wide variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with two nitrophenyl groups attached to a pyrimidine ring. NPNPA has been studied extensively due to its unique properties and potential applications in the fields of materials science, biochemistry, and drug discovery.
Scientific Research Applications
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a model compound for studying the structure and reactivity of nitrogen-containing heterocycles. It has also been used in the synthesis of pharmaceuticals and in the development of materials for electronic devices.
Mechanism of Action
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several distinct mechanisms of action. It can act as an electron donor, donating electrons to electron-deficient molecules. It can also act as an electron acceptor, accepting electrons from electron-rich molecules. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can act as a Lewis acid, forming complexes with electron-rich molecules.
Biochemical and Physiological Effects
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have antioxidant and anti-inflammatory activities. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been found to have cytotoxic and anti-cancer activities.
Advantages and Limitations for Lab Experiments
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and handle in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has numerous potential applications in the future. It could be used in the development of new pharmaceuticals and materials for electronic devices. Additionally, it could be used to develop new catalysts for organic synthesis, and to study the structure and reactivity of nitrogen-containing heterocycles. Finally, it could be used to develop new antibacterial and antifungal agents, and to study the biochemical and physiological effects of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Synthesis Methods
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is synthesized from 3-nitrophenol and 4-nitrophenol in a two-step process. In the first step, the nitrophenols are reacted with ethylenediamine to form the corresponding aminonitrophenols. In the second step, the aminonitrophenols are reacted with anhydrous aluminum chloride to form the desired 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. This reaction requires careful control of the reaction temperature and pH, as well as the use of an inert atmosphere.
properties
IUPAC Name |
4-(3-nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c17-16-18-14(10-4-6-12(7-5-10)20(22)23)9-15(19-16)11-2-1-3-13(8-11)21(24)25/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOKYPUQAOVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)









